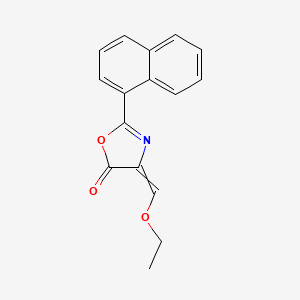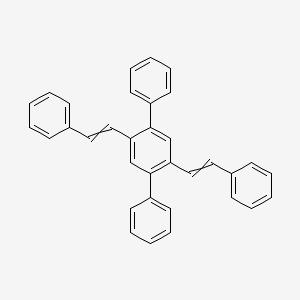
Kushenol E
説明
Kushenol E, also known as Flemiphilippinin D, is a class of flavonoids isolated from Sophora flavescens . It is a non-competitive IDO1 inhibitor and has anti-tumor activity .
Molecular Structure Analysis
Kushenol E has a molecular formula of C25H28O6 . Its average mass is 424.486 Da and its monoisotopic mass is 424.188599 Da . It is a flavonoid with a complex structure, including multiple hydroxyl groups and prenyl groups .科学的研究の応用
Anticancer Activity
Kushenol E is a flavonoid with proven anticancer activity . It has been identified as an allosteric site binder of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), which plays a crucial role in the immune response and is often exploited by cancer cells to evade the immune system . By binding to this enzyme, Kushenol E could potentially inhibit its function, thereby enhancing the body’s immune response against cancer cells .
Anti-Inflammatory and Anti-Itching Effects
Kushenol E has also been found to have anti-inflammatory and anti-itching effects . It has been shown to inhibit the production of thymic stromal lymphopoietin (TSLP), a protein that plays a key role in the development of atopic dermatitis, a chronic inflammatory skin disease . By inhibiting TSLP production, Kushenol E could potentially alleviate the symptoms of atopic dermatitis .
作用機序
Target of Action
Kushenol E, a flavonoid isolated from Sophora flavescens, primarily targets the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1) . IDO1 is a tryptophan catabolizing enzyme known to play a crucial role in tumor cell survival and immune escape in several types of cancer .
Mode of Action
Kushenol E acts as a non-competitive inhibitor of IDO1 . It binds to an allosteric site of the enzyme, altering its conformation and subsequently reducing its activity . This inhibition disrupts the normal function of IDO1, which can lead to potential anticancer effects .
Biochemical Pathways
The primary biochemical pathway affected by Kushenol E is the kynurenine pathway . This pathway is responsible for the degradation of the amino acid tryptophan. IDO1, the target of Kushenol E, is a key enzyme in this pathway. By inhibiting IDO1, Kushenol E can potentially disrupt the kynurenine pathway, affecting the synthesis of metabolites that modulate immune activity .
Result of Action
The inhibition of IDO1 by Kushenol E can lead to a decrease in the catabolism of tryptophan into kynurenine metabolites . As these metabolites have various effects on immune activity, their reduction can potentially alter the immune response. This alteration, particularly within the context of a tumor microenvironment, can lead to potential anticancer effects .
将来の方向性
The future directions of Kushenol E research could involve further investigation into its anticancer activity and its potential as an inhibitor of IDO1 . Structural elucidation studies by X-ray crystallography, nuclear magnetic resonance, or cryo-electron microscopy could provide more definitive information about the correct orientation of Kushenol E .
特性
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEYEFPSJPSRRA-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912859 | |
| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kushenol E | |
CAS RN |
99119-72-9 | |
| Record name | Kushenol E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99119-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flemiphilippinin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KUSHENOL E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JUH7PH28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for Kushenol E?
A1: Kushenol E, a prenylated flavonoid, has demonstrated various biological activities in in vitro and in silico studies. These include:
- Antibacterial Activity: Kushenol E exhibits modest antibacterial activity against Acinetobacter baumannii. []
- Aldose Reductase Inhibition: This compound shows potent inhibitory activity against both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR), suggesting potential for managing diabetic complications. []
- Inhibition of Advanced Glycation End-products (AGEs): Kushenol E demonstrates promising inhibitory effects on AGE formation, further supporting its potential in addressing diabetic complications. []
- Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Kushenol E acts as a non-competitive inhibitor of IDO1, an enzyme implicated in tumor immune evasion, suggesting potential for cancer immunotherapy. []
- Antioxidant Activity: While not as potent as some other prenylated flavonoids, Kushenol E displays significant antioxidant potential in assays measuring ABTS radical scavenging, peroxynitrite scavenging, and total reactive oxygen species (ROS) inhibition. []
Q2: How does Kushenol E interact with Indoleamine 2,3-dioxygenase 1 (IDO1)?
A2: Kushenol E has been identified as a non-competitive inhibitor of IDO1. [] While the exact binding site remains to be fully elucidated, kinetic analyses, thermal stability assays, and surface plasmon resonance (SPR) studies confirm its interaction with IDO1. [] Molecular docking simulations and mutagenesis assays are being employed to further characterize the structural details of this interaction. []
Q3: Does the structure of Kushenol E influence its biological activity?
A3: While specific structure-activity relationship (SAR) studies focusing solely on Kushenol E are limited, research on related prenylated flavonoids from Sophora flavescens provides some insights:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzamide, 4-[(1-methyl-6-nitro-4(1H)-quinolinylidene)amino]-N-[4-[(1-methyl-4(1H)-pyridinylidene)amino]phenyl]-](/img/structure/B1201150.png)

![5-(4-Methoxyphenyl)-7-(4-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1201154.png)


